molecular formula C11H14Cl3NO2 B3048708 Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride CAS No. 1803582-20-8

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride

Cat. No.: B3048708
CAS No.: 1803582-20-8
M. Wt: 298.6
InChI Key: NHHPCPFCWUOURG-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride is a synthetic compound that belongs to the class of organic chemicals known as esters. Esters are commonly used in various chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a dichlorophenyl group, a methylamino group, and a propanoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde, methylamine, and methyl acrylate.

    Condensation Reaction: 3,4-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.

    Michael Addition: The imine intermediate undergoes a Michael addition with methyl acrylate to form the desired ester compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester moiety, converting it to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the ester moiety may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dichlorophenyl)-2-(ethylamino)propanoate hydrochloride
  • Methyl 2-(3,4-dichlorophenyl)-2-(dimethylamino)propanoate hydrochloride
  • Methyl 2-(3,4-dichlorophenyl)-2-(isopropylamino)propanoate hydrochloride

Uniqueness

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its hydrophobicity, while the methylamino group provides a site for potential interactions with biological targets.

Properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2.ClH/c1-11(14-2,10(15)16-3)7-4-5-8(12)9(13)6-7;/h4-6,14H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHPCPFCWUOURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-20-8
Record name Benzeneacetic acid, 3,4-dichloro-α-methyl-α-(methylamino)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803582-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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